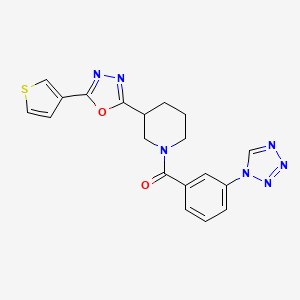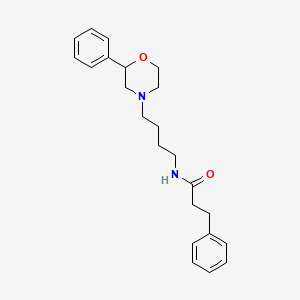
3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide involves various strategies, as seen in the provided papers. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide, a hypolipemic compound, was achieved through the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the desired amide . Similarly, the synthesis of N-phenyl-3-(phenylsulfonyl)propanamide dianions was performed using butyllithium, which upon treatment with aldehydes and ketones, yielded stable γ-hydroxy amides . These methods demonstrate the versatility in synthesizing amide derivatives through various reagents and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using different spectroscopic techniques. For example, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by linear-polarized IR-spectroscopy and supported by quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments . This level of structural detail is crucial for understanding the molecular interactions and properties of such compounds.
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from the synthesis of functionalized cyclopropanes from N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which involved the generation of a new dianion that could react with various electrophiles to give cyclopropanes with high stereoselectivity . This indicates that the amide group in such compounds can be a versatile handle for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the presence of a phenylsulfonyl group in N-phenyl-3-(phenylsulfonyl)propanamide derivatives affects their reactivity towards aldehydes and ketones . The optically active furanones derived from these reactions suggest that the stereochemistry of the amide group can influence the physical properties of the synthesized compounds . Additionally, the hybrid molecule synthesized from amphetamine and flurbiprofen was characterized by various spectroscopic techniques, indicating the importance of thorough analysis in determining the properties of such compounds .
科学的研究の応用
Downstream Processing of Biologically Produced Diols
Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges and innovations in separating and purifying chemicals of interest from fermentation broths. This area is crucial for the economical production of chemicals, including potential applications of "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide" if it were to be produced biologically. The study discusses the various methods explored for recovery and purification, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Environmental and Health Impacts of ChemicalsAnother aspect of relevance is the environmental and health impacts of certain chemicals, exemplified by studies on phthalates. Phthalates, used in a wide array of products, have been investigated for their potential health effects, including risks of allergic diseases and developmental impacts (Braun, Sathyanarayana, & Hauser, 2013). This line of research might be indirectly relevant when considering the safety and environmental impact of "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide."
Neuroprotective Potential of Compounds
The neuroprotective potential of compounds, such as 3-N-Butylphthalide derived from celery seeds, offers a glimpse into the therapeutic applications of chemical compounds in neurology. These compounds have shown benefits in treating ischemic stroke and degenerative diseases by targeting multiple mechanisms, including oxidative stress and inflammation (Abdoulaye & Guo, 2016). This example underscores the potential for "3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide" to have applications in treating neurological conditions if similar properties can be identified.
特性
IUPAC Name |
3-phenyl-N-[4-(2-phenylmorpholin-4-yl)butyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-23(14-13-20-9-3-1-4-10-20)24-15-7-8-16-25-17-18-27-22(19-25)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUIRHSMEPTQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(4-(2-phenylmorpholino)butyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


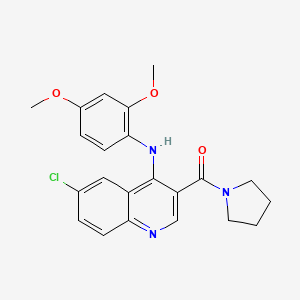

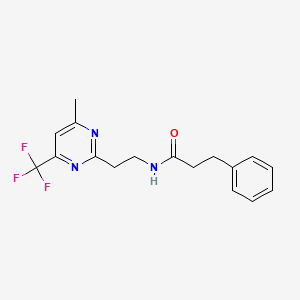
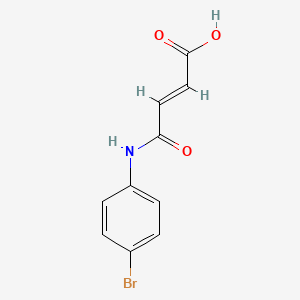

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

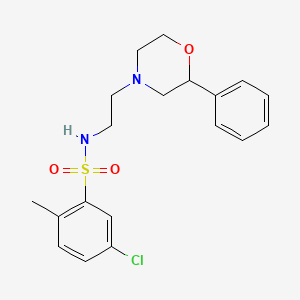

methyl}quinolin-8-ol](/img/structure/B2530666.png)

